(+)-Camphene

Descripción

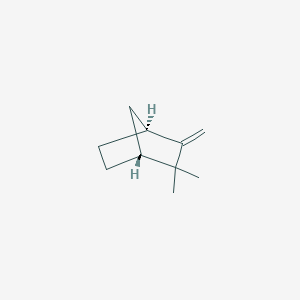

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,4S)-2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-8-4-5-9(6-8)10(7,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPUJAZIXJMDBK-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)C1=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@@H](C2)C1=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872336 | |

| Record name | (+)-Camphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5794-03-6 | |

| Record name | d-Camphene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5794-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camphene, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005794036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-, (1R,4S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-Camphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMPHENE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0074597P6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (+)-Camphene: Chemical Properties and Structure

This compound, a bicyclic monoterpene, is a naturally occurring compound found in the essential oils of various plants, including turpentine, cypress oil, and camphor oil.[1][2] It serves as a valuable chiral building block in the synthesis of other compounds and has garnered significant interest for its diverse biological activities. This guide provides a comprehensive overview of the chemical properties and structure of this compound.

Chemical and Physical Properties

This compound is a white or colorless crystalline solid with a characteristic camphor-like odor.[1][3][4] It is a volatile compound that is practically insoluble in water but soluble in common organic solvents such as ether, cyclohexane, and chloroform.[2][5][6]

| Property | Value | Source(s) |

| IUPAC Name | (1R,4S)-2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane | [7] |

| Molecular Formula | C₁₀H₁₆ | [3][8] |

| Molecular Weight | 136.23 g/mol | [3][4] |

| CAS Number | 79-92-5 (for the racemate) | [8] |

| Melting Point | 48-52 °C | [3][9] |

| Boiling Point | 159-160 °C | [3][9] |

| Density | 0.85 g/mL at 25 °C | [3][9] |

| Water Solubility | 4.6 mg/L at 25 °C | [4] |

| Appearance | White or colorless crystalline solid | [1][4] |

| Odor | Camphor-like, pungent | [1][3] |

Chemical Structure

This compound possesses a bicyclo[2.2.1]heptane core structure.[3][4] This bicyclic system is characterized by a six-membered ring and a five-membered ring sharing two carbon atoms. The structure is further defined by two geminal methyl groups at the C2 position and an exocyclic methylene group (a double bond to a carbon outside the ring system) at the C3 position.[3][4] The specific stereoisomer, this compound, has the (1R,4S) configuration.

Caption: Chemical structure of Camphene.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are extensive and varied. However, a common industrial production method involves the catalytic isomerization of alpha-pinene.[1][5] This process typically utilizes a solid acid catalyst, such as titanium dioxide.[1]

A general workflow for the synthesis and analysis of camphene derivatives can be conceptualized as follows:

Caption: General workflow for the synthesis and analysis of camphene derivatives.[10]

Biological Activity and Potential Applications

Camphene has been the subject of numerous studies to investigate its biological properties. Research has demonstrated a wide range of activities, including antibacterial, antifungal, anticancer, antioxidant, anti-inflammatory, and hypolipidemic effects.[11][12] These diverse biological activities suggest that camphene and its derivatives hold potential for applications in drug development. For instance, its hypolipidemic properties, which involve lowering levels of triglycerides and cholesterol in animal studies, indicate a potential role in cardiovascular disease prevention.[13] Furthermore, camphene has been shown to modulate the activity of enzymes related to liver function and can induce apoptosis in cancer cells, highlighting its therapeutic potential.[12]

Caption: Overview of the diverse biological activities of Camphene.[11]

References

- 1. Camphene - Wikipedia [en.wikipedia.org]

- 2. Camphene [drugfuture.com]

- 3. Camphene | 79-92-5 [chemicalbook.com]

- 4. Camphene | C10H16 | CID 6616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Showing Compound Camphene (FDB009065) - FooDB [foodb.ca]

- 7. (-)-Camphene | C10H16 | CID 440966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Camphene 95 79-92-5 [sigmaaldrich.com]

- 10. Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. leafwell.com [leafwell.com]

Technical Guide to (+)-Camphene: Properties, Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (+)-Camphene, a bicyclic monoterpene of significant interest in various scientific and commercial fields, including fragrance, flavor, and pharmaceutical development. This document details its physicochemical properties, provides experimental protocols for its synthesis and analysis, and explores its biological activities, with a focus on its potential as an anticancer agent.

Core Properties of this compound

This compound is the dextrorotatory enantiomer of camphene. While much of the literature refers to the racemic mixture, the specific properties of the enantiomers are crucial for applications in stereospecific synthesis and pharmacology.

| Property | Value |

| IUPAC Name | (1R,4S)-2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane |

| Synonyms | D-Camphene |

| CAS Number | 5794-03-6 (for (+)-enantiomer)[1] |

| 79-92-5 (for racemic mixture)[2][3][4] | |

| Molecular Formula | C₁₀H₁₆[2][3] |

| Molecular Weight | 136.23 g/mol [2] |

| Appearance | Colorless to white crystalline solid with a camphor-like odor[2][4] |

| Melting Point | 48-52 °C[2] |

| Boiling Point | 159-160 °C[2] |

| Density | 0.85 g/mL at 25 °C[2] |

| Solubility | Insoluble in water; soluble in organic solvents like ether.[2] |

| Flash Point | 36.67 °C (98.00 °F)[1] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy : Key peaks are observed around 1658 cm⁻¹ (C=C stretching of the methylidene group) and 876 cm⁻¹ (aromatic C-H out-of-plane bending).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are available in various databases. Characteristic signals include those for the two geminal methyl groups and the exocyclic double bond.[5]

-

Mass Spectrometry (MS) : The electron ionization mass spectrum shows a molecular ion peak at m/z 136. Common fragment ions are observed at m/z 121, 93, and 79.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. Below are representative protocols for the synthesis and analysis of camphene.

Protocol 1: Synthesis of Camphene via Isomerization of α-Pinene

Camphene is commonly synthesized industrially through the acid-catalyzed isomerization of α-pinene. Titanate nanotubes have been shown to be an effective and reusable catalyst for this process.

Objective: To synthesize camphene from α-pinene with high selectivity using a reusable solid acid catalyst.

Materials:

-

α-Pinene (≥98% purity)

-

Titanate nanotubes modified with hydrochloric acid (TNTs-Cl) as catalyst

-

Three-necked flask equipped with a reflux condenser, magnetic stirrer, and thermometer

-

Heating mantle

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

Catalyst Preparation: Prepare titanate nanotubes (TNTs) via hydrothermal reconstitution and subsequent modification with HCl aqueous solution.

-

Reaction Setup: In a three-necked flask, add α-pinene and the TNTs-Cl catalyst. A typical catalyst dosage is around 2.5% by weight relative to the α-pinene.

-

Isomerization Reaction: Heat the mixture to the desired reaction temperature (e.g., 120 °C) with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS to determine the conversion of α-pinene and the selectivity for camphene. Optimal reaction times are typically around 4 hours.

-

Work-up: After the reaction reaches the desired conversion, cool the mixture to room temperature. Separate the solid catalyst from the liquid product mixture by filtration. The catalyst can be washed, dried, and reused.

-

Purification: The resulting liquid, rich in camphene, can be further purified by fractional distillation under reduced pressure to isolate camphene from unreacted α-pinene and other byproducts like tricyclene and limonene.

Protocol 2: Quantitative Analysis of Camphene by GC-MS

This protocol outlines a standard workflow for the quantitative analysis of camphene in a sample matrix, such as an essential oil or a reaction mixture.

Objective: To accurately quantify the concentration of camphene in a liquid sample.

Materials:

-

Sample containing camphene

-

Certified reference standard of this compound

-

Internal standard (e.g., Tridecane)

-

Solvent for dilution (e.g., Hexane)

-

Volumetric flasks and pipettes

-

GC-MS system with a suitable capillary column (e.g., SH-Rxi-5Sil MS)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of the this compound certified reference standard at a known concentration (e.g., 1000 µg/mL) in hexane.

-

Prepare a stock solution of the internal standard (Tridecane) at a known concentration.

-

Create a series of calibration standards by serially diluting the camphene stock solution and adding a constant amount of the internal standard to each dilution.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the sample into a volumetric flask.

-

Add a known amount of the internal standard.

-

Dilute to the mark with hexane. The dilution factor should be chosen to ensure the camphene concentration falls within the range of the calibration curve.

-

-

GC-MS Analysis:

-

Instrument Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Conditions: Electron ionization (EI) at 70 eV, scanning in full scan mode (e.g., m/z 40-400).

-

-

Injection: Inject the prepared calibration standards and samples into the GC-MS system.

-

-

Data Analysis:

-

Identify the camphene peak in the chromatograms based on its retention time and mass spectrum.

-

For each calibration standard, calculate the ratio of the peak area of camphene to the peak area of the internal standard.

-

Construct a calibration curve by plotting this area ratio against the concentration of camphene.

-

Calculate the peak area ratio for the unknown sample and use the calibration curve to determine the concentration of camphene in the prepared sample.

-

Apply the dilution factor to calculate the final concentration of camphene in the original sample.

-

Biological Activity and Signaling Pathways

Recent research has highlighted the therapeutic potential of camphene, particularly in oncology. Studies have demonstrated its ability to induce apoptosis in cancer cells through specific signaling pathways.

Anticancer Activity: Induction of Intrinsic Apoptosis

Camphene has been shown to induce apoptosis in melanoma cells primarily through the intrinsic pathway, which is initiated by intracellular stress.[6] The key mechanism involves the induction of Endoplasmic Reticulum (ER) stress.[6][7]

The signaling cascade initiated by camphene in melanoma cells can be summarized as follows:

Caption: Camphene-induced intrinsic apoptosis pathway in melanoma cells.

This pathway highlights several key events:

-

ER Stress Induction : Camphene treatment leads to stress within the endoplasmic reticulum, a critical organelle for protein folding.[6][7]

-

Calcium (Ca²⁺) Release : ER stress triggers the release of stored calcium ions into the cytoplasm. This influx of Ca²⁺ is a crucial signal that is transmitted to the mitochondria.[6]

-

Release of DAMPs : Concurrently, Damage-Associated Molecular Patterns (DAMPs) such as High Mobility Group Box 1 (HMGB1) and calreticulin are released.[6]

-

Mitochondrial Dysfunction : The increased cytosolic Ca²⁺ and other stress signals lead to mitochondrial stress, resulting in the loss of the mitochondrial membrane potential.[6]

-

Caspase Activation : The disruption of the mitochondrial membrane potential leads to the activation of downstream executioner caspases, most notably Caspase-3.[6]

-

Apoptosis : Activated Caspase-3 orchestrates the final stages of apoptosis, leading to programmed cell death.

This mechanism of action suggests that this compound and its derivatives could be valuable lead compounds for the development of new anticancer therapies that target ER stress and the intrinsic apoptosis pathway.

References

- 1. This compound, 5794-03-6 [thegoodscentscompany.com]

- 2. Cas 79-92-5,Camphene | lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. Camphene | C10H16 | CID 6616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Camphene(79-92-5) 1H NMR spectrum [chemicalbook.com]

- 6. Camphene isolated from essential oil of Piper cernuum (Piperaceae) induces intrinsic apoptosis in melanoma cells and displays antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endoplasmic Reticulum Stress and Cancer: Could Unfolded Protein Response Be a Druggable Target for Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of (+)-Camphene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Camphene, a bicyclic monoterpene, is a valuable natural product with applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its prevalence in various essential oils. Furthermore, it outlines comprehensive experimental protocols for its isolation and purification from natural matrices, including steam distillation and fractional distillation. Finally, detailed methodologies for the analytical characterization of this compound, ensuring its identity and purity, are presented. This guide is intended to be a valuable resource for researchers and professionals involved in natural product chemistry and drug development.

Natural Sources of this compound

This compound is found as a constituent in the essential oils of numerous plant species. Its concentration can vary significantly depending on the plant's geographic origin, harvesting time, and the specific part of the plant used for extraction. The following table summarizes the quantitative analysis of camphene in several natural sources. It is important to note that the enantiomeric distribution of camphene can also vary, with some sources containing predominantly this compound, while others may have a mix of enantiomers or a majority of (-)-camphene.

Table 1: Quantitative Data of Camphene in Various Natural Sources

| Plant Species (Family) | Plant Part | Essential Oil Yield (%) | Camphene Content (%) | Analytical Method | Reference(s) |

| Pinus sylvestris (Pinaceae) | Needles | 0.2 - 0.3 | 5.80 | GC-FID | [1] |

| Pinus flexilis (Pinaceae) | Needles | - | 8.5 | GC-MS | [2] |

| Pinus contorta var. latifolia (Pinaceae) | Resin | - | 1.1 (avg.) | GC-FID, GC-MS | [3] |

| Valeriana officinalis (Valerianaceae) | Roots | - | 13.8 | GC-MS, GC-FID | [4] |

| Salvia aucheri var. mesatlantica (Lamiaceae) | Aerial parts | - | 7.80 - 10.60 | GC, GC-MS | [5] |

| Thymus atlanticus (Lamiaceae) | Aerial parts | - | 7.3 | GC-MS | [6] |

| Cinnamomum camphora (Lauraceae) | Seeds | 2.2 | 5.5 | GCxGC-TOFMS | [7] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process that begins with the extraction of the essential oil from the plant material, followed by purification techniques to isolate the target compound.

Workflow for Isolation and Purification

The following diagram illustrates a general workflow for the isolation and purification of this compound from a natural source, such as pine needles.

Caption: General workflow for the isolation and purification of this compound.

Experimental Protocols

This protocol describes the extraction of essential oil from pine needles, a common source of camphene.

-

Materials:

-

Fresh pine needles (e.g., from Pinus sylvestris)

-

Distilled water

-

Steam distillation apparatus (including a biomass flask, boiling flask, condenser, and receiver)[8]

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Finely chop the fresh pine needles to increase the surface area for efficient oil extraction.

-

Place the chopped pine needles into the biomass flask of the steam distillation apparatus. Do not pack the material too tightly to allow for steam penetration.

-

Fill the boiling flask with distilled water to about two-thirds of its capacity.

-

Assemble the steam distillation apparatus, ensuring all glass joints are properly sealed.[8]

-

Begin heating the boiling flask using a heating mantle. As water boils, steam will pass through the pine needles, volatilizing the essential oils.[9]

-

The steam and essential oil vapor will travel to the condenser, where they will cool and condense back into a liquid.

-

Collect the distillate, which will consist of a biphasic mixture of essential oil and water (hydrosol), in the receiver.

-

Continue the distillation for approximately 2-4 hours, or until no more oil is observed in the distillate.[10]

-

Transfer the collected distillate to a separatory funnel. Allow the layers to separate. The essential oil, being less dense than water, will form the upper layer.

-

Carefully drain the lower aqueous layer (hydrosol).

-

Collect the essential oil layer. To remove any residual water, add a small amount of anhydrous sodium sulfate, swirl gently, and then decant or filter the oil.

-

Store the crude essential oil in a sealed, dark glass vial at 4°C until further purification.

-

This protocol is for the purification of camphene from the crude essential oil mixture based on its boiling point.

-

Materials:

-

Crude essential oil containing camphene

-

Fractional distillation apparatus (including a round-bottom flask, fractionating column, condenser, and collection flasks)[11]

-

Vacuum pump and pressure gauge

-

Heating mantle with a magnetic stirrer

-

Boiling chips

-

-

Procedure:

-

Place the crude essential oil into the round-bottom flask along with a few boiling chips.

-

Assemble the fractional distillation apparatus. For separating terpenes, which can have high boiling points and may be susceptible to thermal degradation, it is advisable to perform the distillation under reduced pressure (vacuum distillation).[12]

-

Connect the apparatus to a vacuum pump and carefully reduce the pressure. A typical pressure range for terpene fractionation is between 0.5 and 10 kPa.[13]

-

Begin heating the flask gently while stirring.

-

Monitor the temperature at the top of the fractionating column. The temperature will rise as the vapor of the most volatile component reaches the thermometer.

-

Collect the initial fractions, which will be rich in lower-boiling point monoterpenes.

-

As the temperature stabilizes at the boiling point of camphene at the given pressure (the boiling point of camphene at atmospheric pressure is ~159 °C), change the collection flask to collect the camphene-rich fraction.[11]

-

Continue collecting this fraction until the temperature begins to rise again, indicating that the next, higher-boiling point component is starting to distill.

-

The collected camphene-rich fraction can be further purified by repeating the fractional distillation or by using preparative gas chromatography for higher purity.[14][15]

-

Analytical Characterization of this compound

Once isolated, the identity and purity of this compound must be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying the components of a volatile mixture.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Typical GC Parameters:

-

Column: A non-polar capillary column, such as a DB-5 or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for terpene analysis.[10][16]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, then ramped at a rate of 3 °C/min to 240 °C, and held for 5 minutes.[10]

-

Injection Mode: Split (e.g., split ratio of 1:50).

-

-

Typical MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: The identification of camphene is achieved by comparing its retention time and mass spectrum with those of an authentic standard or with data from a spectral library (e.g., NIST, Wiley).

Enantioselective Gas Chromatography (eGC)

To determine the enantiomeric composition of the isolated camphene (i.e., the ratio of (+) to (-)-camphene), enantioselective GC is required.

-

Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) or a mass spectrometer.

-

Typical eGC Parameters:

-

Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., HP-Chiral-20B).[17]

-

Carrier Gas, Injector, and Oven Program: Similar to standard GC-MS, but the temperature program may need to be optimized for baseline separation of the enantiomers.

-

-

Data Analysis: The two enantiomers, this compound and (-)-camphene, will have different retention times on the chiral column, allowing for their separation and quantification. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the isolated compound.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a few milligrams of the purified camphene in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy:

-

Provides information on the number of different types of protons and their neighboring protons.

-

-

¹³C NMR Spectroscopy:

-

Provides information on the number of different types of carbon atoms in the molecule.

-

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the peaks in the ¹H and ¹³C NMR spectra are compared with literature values for this compound to confirm its structure.

Polarimetry

Polarimetry is used to measure the optical rotation of a chiral compound, which can confirm the presence of a specific enantiomer.

-

Instrumentation: A polarimeter.

-

Sample Preparation: Prepare a solution of the purified camphene of a known concentration in a suitable solvent (e.g., ethanol or chloroform).[18]

-

Measurement:

-

Calibrate the polarimeter with the pure solvent.

-

Fill the sample cell with the camphene solution and measure the observed rotation (α).

-

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Data Analysis: The measured specific rotation is compared to the literature value for this compound. A positive value indicates a dextrorotatory compound. The magnitude of the specific rotation is also an indicator of enantiomeric purity.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, isolation, and characterization of this compound. By utilizing the detailed protocols for steam distillation, fractional distillation, and various analytical techniques, researchers and drug development professionals can effectively isolate and identify this valuable natural product for further investigation and application. The provided quantitative data on its natural abundance serves as a useful reference for sourcing this compound.

References

- 1. THREE HOLISTIC RESEARCH CENTER [hrc.threecosmetics.com]

- 2. Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy of bornyl acetate and camphene from Valeriana officinalis essential oil against two storage insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. akjournals.com [akjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. GC×GC-TOFMS Analysis of Essential Oils Composition from Leaves, Twigs and Seeds of Cinnamomum camphora L. Presl and Their Insecticidal and Repellent Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academics.su.edu.krd [academics.su.edu.krd]

- 9. The Pine Oil Extraction Process: Tradition Meets Tech [florachem.com]

- 10. Optimization of extraction process of pine needle essential oil by response surface methodology and its chemical composition analysis :: BioResources [bioresources.cnr.ncsu.edu]

- 11. Fractional distillation - Wikipedia [en.wikipedia.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Preparative gas chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

- 18. phytochemia.com [phytochemia.com]

The Biosynthesis of (+)-Camphene in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Camphene, a bicyclic monoterpene, is a valuable natural product found in the essential oils of numerous plant species, including conifers, sage, and valerian.[1] It serves as a key precursor in the synthesis of various commodity chemicals, such as camphor, and possesses a range of biological activities, making it a compound of interest for the pharmaceutical and fragrance industries. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in plants, detailing the enzymatic reactions, regulatory mechanisms, and experimental methodologies used in its study.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are generated through the methylerythritol phosphate (MEP) pathway in plastids. The condensation of IPP and DMAPP, catalyzed by geranyl diphosphate synthase (GPPS), yields the central C10 precursor for all monoterpenes, geranyl pyrophosphate (GPP). From GPP, two primary enzymatic routes can lead to the formation of this compound.

Route 1: Direct Conversion by this compound Synthase

The most direct pathway involves the enzyme This compound synthase (EC 4.2.3.116), which catalyzes the cyclization of geranyl diphosphate directly to this compound.[2][3] This enzyme often produces a mixture of monoterpenes, with (+)-α-pinene being a common co-product. For instance, cyclase I isolated from Salvia officinalis (sage) yields approximately equal amounts of this compound and (+)-α-pinene.[2][3]

Route 2: Indirect Formation via (+)-Bornyl Diphosphate

An alternative pathway involves the initial conversion of GPP to (+)-bornyl diphosphate by the enzyme (+)-bornyl diphosphate synthase (BPPS) (EC 5.5.1.8).[4] This reaction is a complex cyclization cascade that involves the isomerization of GPP to linalyl diphosphate (LPP) as a key intermediate.[4] While the primary product of BPPS is (+)-bornyl diphosphate, a precursor to (+)-borneol and (+)-camphor, some BPPS enzymes have been shown to produce minor amounts of other monoterpenes, including this compound, as side products.[5] The subsequent conversion of (+)-bornyl diphosphate to this compound is less clearly defined in the literature but is thought to proceed via dephosphorylation and rearrangement.

Visualizing the Biosynthetic Pathway

Caption: Biosynthesis pathways of this compound from GPP.

Quantitative Data

The enzymatic production of this compound is characterized by specific kinetic parameters and product distributions that vary between enzymes and plant sources.

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | Major Products (%) | Minor Products | Reference |

| (+)-Bornyl Diphosphate Synthase (CbTPS1) | Cinnamomum burmanni | GPP | 5.11 ± 1.70 | 0.01 | (+)-Borneol (88.7%) | α-pinene, β-pinene, α-phellandrene, limonene, α-terpineol | [6] |

| (-)-Bornyl Diphosphate Synthase (BbTPS3) | Blumea balsamifera | GPP | 4.93 ± 1.38 | 1.49 | (-)-Borneol (95.3%) | Not specified | [7] |

| Pinene Cyclase I | Salvia officinalis | GPP | Not Reported | Not Reported | (+)-α-Pinene (~50%), this compound (~50%) | Not Reported | [2][3] |

| (-)-Camphene Synthase | Abies grandis | GPP | Not Reported | Not Reported | (-)-Camphene | Traces of other monoterpenoids | [8] |

Experimental Protocols

Cloning and Expression of this compound Synthase

A general workflow for the identification and characterization of a this compound synthase gene is outlined below.

Caption: Gene cloning and expression workflow.

Detailed Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues known to produce camphene (e.g., leaves, flowers) using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Gene Identification and Amplification: Degenerate primers targeting conserved regions of monoterpene synthases are used to amplify a partial cDNA fragment. The full-length open reading frame is then obtained using RACE (Rapid Amplification of cDNA Ends).

-

Vector Construction and Transformation: The full-length cDNA is cloned into an E. coli expression vector, such as pET-28a(+), which often includes a His-tag for purification. The resulting plasmid is transformed into a suitable expression strain, like E. coli BL21 (DE3).

-

Protein Expression and Purification: The transformed E. coli is cultured and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). The cells are harvested, lysed, and the recombinant protein is purified using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

In Vitro Enzyme Assay for this compound Synthase

Objective: To determine the enzymatic activity and product profile of the purified recombinant this compound synthase.

Materials:

-

Purified recombinant this compound synthase

-

Assay buffer: 50 mM HEPES (pH 7.2), 10 mM MgCl₂, 5 mM DTT

-

Substrate: Geranyl pyrophosphate (GPP)

-

Organic solvent for extraction: n-hexane

-

Internal standard (e.g., isobutylbenzene)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Prepare the reaction mixture in a glass vial by combining the assay buffer, a known concentration of the purified enzyme, and the internal standard.

-

Initiate the reaction by adding GPP to a final concentration of approximately 50 µM.

-

Overlay the aqueous reaction mixture with an equal volume of n-hexane to trap the volatile monoterpene products.

-

Incubate the reaction at 30°C for a defined period (e.g., 1 hour).

-

Terminate the reaction by vigorous vortexing to extract the products into the hexane layer.

-

Separate the hexane layer and analyze the product composition by GC-MS.

-

Identify the products by comparing their mass spectra and retention times with those of authentic standards.

-

Quantify the products based on the peak areas relative to the internal standard.

GC-MS Analysis of Monoterpene Products

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Column: A non-polar capillary column (e.g., DB-5 or HP-5ms).

Carrier Gas: Helium at a constant flow rate.

Temperature Program:

-

Initial temperature: 40-50°C, hold for 2-5 minutes.

-

Ramp: Increase to 150-250°C at a rate of 5-10°C/minute.

-

Final hold: Maintain the final temperature for 5-10 minutes.

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-350.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stimuli.

Transcriptional Regulation

The expression of monoterpene synthase genes, including those for this compound synthase, is controlled by various families of transcription factors. These include:

-

MYB

-

bHLH (basic helix-loop-helix)

-

AP2/ERF (APETALA2/ethylene responsive factor)

-

WRKY

-

bZIP (basic leucine zipper)

These transcription factors bind to specific cis-regulatory elements in the promoter regions of terpene synthase genes, thereby activating or repressing their transcription.[9]

Regulation by Biotic and Abiotic Stress

The biosynthesis of monoterpenes, including camphene, is often induced as a defense mechanism against herbivores and pathogens (biotic stress) and in response to environmental challenges such as high temperature, drought, and salinity (abiotic stress).[10][11] This induction is mediated by plant signaling molecules, primarily jasmonic acid (JA) and salicylic acid (SA).[2][12]

Jasmonate Signaling Pathway:

Herbivory or wounding triggers the biosynthesis of jasmonic acid. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, an F-box protein COI1, leading to the degradation of JAZ repressor proteins. This de-repression allows for the activation of transcription factors like MYC2, which in turn upregulate the expression of terpene synthase genes.[6][13]

Caption: Jasmonate signaling pathway.

Salicylic Acid Signaling Pathway:

Infection by biotrophic pathogens often leads to the accumulation of salicylic acid. SA signaling is primarily mediated by the NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) protein. In the presence of SA, NPR1 monomers translocate to the nucleus and interact with TGA transcription factors to activate the expression of defense-related genes, including some terpene synthases.[12]

Caption: Salicylic acid signaling pathway.

Conclusion

The biosynthesis of this compound in plants is a multifaceted process involving specific enzymes, intricate regulatory networks, and responsiveness to environmental cues. A thorough understanding of this pathway, from the precursor GPP to the final product, is crucial for harnessing its potential in various industrial applications. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the fields of plant science, biotechnology, and drug development to further explore and manipulate the production of this valuable monoterpene. Future research efforts aimed at discovering and characterizing novel this compound synthases with desirable kinetic properties and product specificities will be instrumental in advancing the metabolic engineering of camphene production in microbial and plant systems.

References

- 1. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound synthase - Wikipedia [en.wikipedia.org]

- 4. Camphene, a Plant Derived Monoterpene, Exerts Its Hypolipidemic Action by Affecting SREBP-1 and MTP Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. uu.nl [uu.nl]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Jasmonate increases terpene synthase expression, leading to strawberry resistance to Botrytis cinerea infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

Enantiomeric Forms of Camphene: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Stereochemistry, Properties, and Biological Activities of (+)-Camphene and (-)-Camphene

Introduction

Camphene, a bicyclic monoterpene, is a volatile and fragrant compound found in the essential oils of various plants, including turpentine, cypress, and camphor.[1] It exists as two enantiomeric forms, this compound and (-)-camphene, which are non-superimposable mirror images of each other. While enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with chiral systems, such as biological receptors and enzymes, can differ significantly.[2] This divergence in biological activity makes the study of individual camphene enantiomers a critical area of research, particularly in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the distinct properties of (+)- and (-)-camphene, detailed experimental protocols for their analysis, and an exploration of their differential biological effects.

Physicochemical Properties of Camphene Enantiomers

The physical properties of the enantiomeric forms of camphene are largely identical, with the exception of their interaction with plane-polarized light. The specific rotation, a defining characteristic of chiral molecules, is equal in magnitude but opposite in direction for the two enantiomers.[2]

| Property | This compound | (-)-Camphene | Racemic (±)-Camphene |

| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ | C₁₀H₁₆ |

| Molar Mass | 136.23 g/mol | 136.23 g/mol | 136.23 g/mol |

| Appearance | White crystalline solid | White crystalline solid | White crystalline solid |

| Melting Point | 51-52 °C | 51-52 °C | 48-51 °C |

| Boiling Point | 159-160 °C | 159-160 °C | 159-160 °C |

| Density | ~0.85 g/cm³ | ~0.85 g/cm³ | 0.844 g/cm³ at 54°C |

| Specific Optical Rotation ([α]D) | +103.5° (c=10 in ethanol) | -119.1° (c=2.33 in benzene) | 0° |

Data compiled from various sources. Note that the conditions (concentration and solvent) for specific rotation measurements can influence the exact value.

Experimental Protocols

Enantioselective Synthesis of Camphene

The industrial production of camphene typically involves the acid-catalyzed isomerization of α-pinene, which often results in a racemic mixture.[3] Enantioselective synthesis is crucial for obtaining pure enantiomers for research and pharmaceutical applications.

Protocol: Asymmetric Isomerization of α-Pinene

This protocol is a generalized procedure based on common methods for acid-catalyzed rearrangement.

Materials:

-

(+)-α-pinene or (-)-α-pinene

-

Chiral acid catalyst (e.g., a chiral phosphoric acid or a Lewis acid with a chiral ligand)

-

Anhydrous organic solvent (e.g., toluene, dichloromethane)

-

Inert gas (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., hexane)

Procedure:

-

Set up a reaction flask under an inert atmosphere.

-

Dissolve the chiral acid catalyst in the anhydrous solvent.

-

Add the starting α-pinene enantiomer to the solution.

-

Heat the reaction mixture to the desired temperature and monitor the reaction progress using chiral gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding the quenching solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over the drying agent and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using the appropriate eluent to obtain the desired camphene enantiomer.

Chiral Separation of Camphene Enantiomers by HPLC

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.[4]

Protocol: Chiral HPLC Analysis

Materials:

-

Racemic camphene standard

-

This compound and (-)-camphene standards (if available)

-

HPLC-grade hexane

-

HPLC-grade isopropanol (or other suitable alcohol modifier)

-

Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

-

HPLC system with a UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and isopropanol. A typical starting ratio is 99:1 (v/v). Degas the mobile phase before use.

-

Sample Preparation: Dissolve the camphene sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

HPLC System Setup:

-

Install the chiral column in the HPLC system.

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

-

Set the UV detector to a low wavelength (e.g., 210 nm) as camphene has a weak chromophore.

-

-

Injection and Analysis: Inject a small volume of the prepared sample (e.g., 10 µL) onto the column.

-

Data Acquisition: Record the chromatogram and identify the retention times of the two enantiomers.

-

Optimization (if necessary): If the resolution is not optimal, adjust the mobile phase composition (e.g., by changing the percentage of isopropanol) or the flow rate.

Determination of Specific Rotation

Polarimetry is used to measure the specific rotation of a chiral compound.[5]

Protocol: Polarimetry Measurement

Materials:

-

Enantiomerically pure camphene sample

-

Spectroscopic grade solvent (e.g., ethanol or benzene)

-

Volumetric flask

-

Polarimeter

-

Polarimeter cell (e.g., 1 dm path length)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the camphene enantiomer and dissolve it in a known volume of the chosen solvent in a volumetric flask to obtain a precise concentration (c, in g/mL).

-

Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank (the pure solvent).

-

Measurement: Fill the polarimeter cell with the prepared sample solution, ensuring there are no air bubbles.

-

Data Recording: Place the cell in the polarimeter and measure the observed optical rotation (α).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

-

Biological Activities and Signaling Pathways

While research on the enantiomer-specific biological activities of camphene is ongoing, some studies have indicated differential effects. For instance, derivatives of (-)-camphene have shown potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] In contrast, this compound has been noted for its antinociceptive and antioxidant properties.[7]

Workflow for Investigating Differential Antibacterial Activity

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of camphene enantiomers.

Potential Involvement in Inflammatory Signaling

Terpenes, including camphene, have been shown to modulate inflammatory pathways. One of the key pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. While direct comparative studies on the effects of camphene enantiomers on this pathway are limited, it represents a significant area for future research.

Hypothesized Differential Modulation of the NF-κB Pathway

Caption: Hypothesized differential modulation of the NF-κB signaling pathway by camphene enantiomers.

Conclusion

The enantiomeric forms of camphene, while physically similar, exhibit distinct biological activities that warrant further investigation for their potential applications in drug development. This guide has provided a summary of their properties, detailed protocols for their synthesis and analysis, and highlighted potential areas of differential biological function. A deeper understanding of the enantiomer-specific mechanisms of action of camphene will be crucial for harnessing its full therapeutic potential. Future research should focus on direct comparative studies of the biological effects of (+)- and (-)-camphene to elucidate their unique pharmacological profiles.

References

- 1. Natural Terpenes Influence the Activity of Antibiotics against Isolated Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 6. (-)-Camphene-based derivatives as potential antibacterial agents against Staphylococcus aureus and Enterococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antinociceptive Activity and Redox Profile of the Monoterpenes this compound, p-Cymene, and Geranyl Acetate in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of (+)-Camphene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (+)-camphene, a bicyclic monoterpene of significant interest in various scientific and industrial fields, including pharmaceuticals and fragrance development. This document compiles available solubility data, details experimental protocols for solubility determination, and presents logical workflows for these procedures.

Core Topic: this compound Solubility Profile

This compound is a white, crystalline solid with a characteristic pungent odor. Structurally, it is a nonpolar hydrocarbon, which dictates its solubility behavior. It is practically insoluble in water but demonstrates good solubility in a range of common organic solvents.[1][2][3][4] The lipophilic nature of camphene is a critical consideration for its application in drug delivery systems, formulation studies, and as a precursor in chemical synthesis.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on qualitative descriptions and data for structurally similar bicyclic monoterpenes, the following table summarizes the expected solubility behavior. It is crucial to note that experimental determination is recommended for specific applications requiring high accuracy.

| Solvent Category | Solvent | Chemical Formula | Qualitative Solubility | Reported Quantitative Data (for Camphene or Analogs) |

| Polar Protic | Water | H₂O | Practically Insoluble | 4.6 mg/L at 25 °C[5]; 0.0003 g/100 cc[6] |

| Ethanol | C₂H₅OH | Soluble[7][8] / Slightly Soluble[1][5] | Data for analogous monoterpenoids suggest solubility in the range of 10-30 mg/mL.[9][10] | |

| Methanol | CH₃OH | Moderately Soluble | Mutual solubilities of other terpenes like α-pinene and limonene in methanol have been studied.[11] | |

| Polar Aprotic | Dioxane | C₄H₈O₂ | Soluble[1] | - |

| Chloroform | CHCl₃ | Soluble[1][2] | - | |

| Nonpolar | Ether (Diethyl Ether) | (C₂H₅)₂O | Soluble[1][2][7][12] | - |

| Cyclohexane | C₆H₁₂ | Soluble[1] | - | |

| Benzene | C₆H₆ | Soluble[6] | - | |

| Toluene | C₇H₈ | Soluble[6] | - |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many research and development activities. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Gravimetric Method (Shake-Flask)

The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.

Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

-

This compound (high purity)

-

Selected organic solvent(s)

-

Thermostatic shaker bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials each containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle. Carefully withdraw a precise volume of the supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature. Immediately filter the solution through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any undissolved microcrystals.

-

Solvent Evaporation: Transfer a known volume of the clear, saturated filtrate to a pre-weighed evaporating dish or vial.

-

Drying and Weighing: Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the melting point of camphene may be used. Dry the residue to a constant weight.

-

Calculation: The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

Caption: Workflow for the gravimetric determination of solubility.

Spectroscopic and Chromatographic Methods

For more rapid or automated solubility determination, spectroscopic and chromatographic techniques are often employed. These methods require the creation of a calibration curve.

Principle: A calibration curve of absorbance or peak area versus concentration is generated using standard solutions of known concentrations. The concentration of a saturated solution is then determined by measuring its spectroscopic or chromatographic response and interpolating from the calibration curve.

a) UV-Visible Spectroscopy

This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Sample Preparation: Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-3).

-

Analysis: Dilute the saturated filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution.

-

Calculation: Determine the concentration of the diluted solution from the calibration curve. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

b) Gas Chromatography (GC)

GC is a highly sensitive and specific method for quantifying volatile and semi-volatile compounds like camphene.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent, each containing a fixed concentration of an internal standard (a non-interfering compound).

-

Calibration Curve: Inject a fixed volume of each standard solution into the GC. Record the peak areas of this compound and the internal standard. Plot the ratio of the peak area of camphene to the peak area of the internal standard against the concentration of camphene.

-

Sample Preparation: Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-3). Add the internal standard to a known volume of the saturated filtrate.

-

Analysis: Inject a fixed volume of the prepared sample into the GC and record the peak areas.

-

Calculation: Determine the concentration of this compound in the saturated solution from the calibration curve using the measured peak area ratio.

Caption: General workflow for spectroscopic or chromatographic solubility determination.

Concluding Remarks

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While comprehensive quantitative data remains a gap in the scientific literature, the qualitative information and the detailed experimental protocols presented herein offer a robust framework for researchers, scientists, and drug development professionals. The choice of solvent and the precise solubility will have a significant impact on process efficiency, formulation stability, and biological activity. Therefore, careful experimental determination of solubility for specific applications is strongly recommended.

References

- 1. cameo.mfa.org [cameo.mfa.org]

- 2. echemi.com [echemi.com]

- 3. Showing Compound Camphene (FDB009065) - FooDB [foodb.ca]

- 4. Camphene - Wikipedia [en.wikipedia.org]

- 5. Camphene | C10H16 | CID 6616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. CAS 79-92-5: (±)-Camphene | CymitQuimica [cymitquimica.com]

- 8. ventos.com [ventos.com]

- 9. benchchem.com [benchchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Page loading... [wap.guidechem.com]

Thermochemical Data for (+)-Camphene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for (+)-Camphene. The information is compiled from experimental and computational studies, offering valuable data for researchers and professionals in drug development and related scientific fields. This document summarizes key quantitative data in structured tables, details relevant experimental and computational methodologies, and provides a visualization of the biosynthetic pathway of this compound.

Quantitative Thermochemical Data

The following tables summarize the available thermochemical data for camphene. It is important to note that while the focus of this guide is this compound, much of the available experimental data does not specify the enantiomer. However, the thermochemical properties of enantiomers are identical.

Table 1: Enthalpy and Gibbs Free Energy Data for Camphene

| Thermochemical Property | Value (kJ/mol) | State | Method | Reference |

| Standard Enthalpy of Combustion (ΔcH°solid) | -6146.00 ± 2.00 | Solid | Bomb Calorimetry (Ccb) | Kozina, Bychikhina, et al., 1977[1] |

| Standard Enthalpy of Formation (ΔfH°gas) | -28.0 ± 2.0 | Gas | From ΔcH°solid and ΔsubH° | Kozina, Bychikhina, et al., 1977[1] |

| Standard Enthalpy of Formation (ΔfH°solid) | -75.0 ± 2.0 | Solid | From ΔcH°solid | Kozina, Bychikhina, et al., 1977[1] |

| Standard Enthalpy of Vaporization (ΔvapH°) | 44.7 | Liquid | Gas Chromatography (GC) | Hoskovec, Grygarová, et al., 2005[1] |

| Standard Enthalpy of Sublimation (ΔsubH°) | 46.86 ± 0.54 | Solid | Calorimetry (C) | Kozina, Bychikhina, et al., 1977[1] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 182.60 | Gas | Joback Method (Calculated) | Cheméo[2] |

Table 2: Heat Capacity of Gaseous Camphene

| Temperature (K) | Ideal Gas Heat Capacity (Cp,gas) (J/mol·K) |

| 272.71 | Value not explicitly provided in search results |

| 291.03 | Value not explicitly provided in search results |

| 308.01 | Value not explicitly provided in search results |

Note: While the source indicates temperature-dependent data is available, specific values were not retrieved in the search.

Experimental and Computational Protocols

Detailed experimental protocols are crucial for the replication and verification of scientific data. Below are descriptions of the methodologies employed to determine the key thermochemical properties of camphene.

2.1. Determination of Enthalpy of Combustion: Oxygen Bomb Calorimetry

The standard enthalpy of combustion of solid camphene was determined by Kozina, Bychikhina, et al. (1977) using oxygen bomb calorimetry.[1] While the specific experimental details from the original publication were not accessible, a general procedure for this technique with organic solids is as follows:

-

Sample Preparation: A precise mass of the solid camphene sample is pressed into a pellet.

-

Bomb Setup: The pellet is placed in a sample holder within a high-pressure stainless steel container, known as a "bomb." A fuse wire is positioned to make contact with the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen, typically to around 30 atm.

-

Calorimeter Assembly: The bomb is submerged in a known volume of water in a well-insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

-

Ignition and Measurement: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase. The temperature change is meticulously recorded over time until a maximum temperature is reached and the system begins to cool.

-

Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat of combustion of the camphene sample is then calculated from the observed temperature change, the heat capacity of the calorimeter, and corrections for the heat of ignition and the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).

2.2. Determination of Enthalpy of Vaporization: Gas Chromatography

The enthalpy of vaporization of camphene was determined by Hoskovec, Grygarová, et al. (2005) using a gas chromatographic method.[1] This technique relates the retention time of a compound to its vapor pressure. A general protocol for this method is outlined below:

-

Instrumentation: A gas chromatograph equipped with a capillary column and a flame ionization detector (FID) is used. The column temperature can be precisely controlled.

-

Sample and Standards: A solution of camphene and a series of n-alkanes (as standards with known vaporization enthalpies) are prepared in a volatile solvent.

-

Isothermal Measurements: The sample mixture is injected into the gas chromatograph at a series of different, precisely maintained column temperatures.

-

Data Acquisition: The retention times for camphene and the n-alkane standards are recorded at each temperature.

-

Calculation: The enthalpy of vaporization (ΔvapH) can be determined from the temperature dependence of the retention time using the following relationship, which is derived from the Clausius-Clapeyron equation:

ln(t'R) = - (ΔvapH / R) * (1/T) + C

where t'R is the adjusted retention time, R is the gas constant, T is the absolute temperature, and C is a constant. A plot of ln(t'R) versus 1/T yields a straight line with a slope of -ΔvapH/R, from which the enthalpy of vaporization can be calculated.

2.3. Computational Thermochemistry: G3(MP2) Theory

The Gibbs free energy of formation of camphene has been calculated using computational methods. One such high-accuracy composite method is the Gaussian-3 using reduced Møller-Plesset order (G3(MP2)) theory. This method approximates a high-level calculation by a series of lower-level calculations. The general workflow is as follows:

-

Geometry Optimization: The molecular geometry is optimized at the MP2(Full)/6-31G(d) level of theory.

-

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the HF/6-31G(d) level to obtain the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets (e.g., QCISD(T)/6-31G(d), MP2/G3MP2large) using the optimized geometry.

-

Energy Correction: The final G3(MP2) energy is obtained by combining the energies from the different levels of calculation and adding several correction terms, including the ZPVE, a spin-orbit correction for atomic species, and an empirical higher-level correction (HLC) to account for remaining basis set and correlation energy deficiencies.

-

Thermochemical Properties: The calculated total energy is then used to derive thermochemical properties such as the enthalpy and Gibbs free energy of formation by applying standard statistical mechanics principles.

A simplified workflow for the G3(MP2) calculation is depicted in the diagram below.

Biosynthesis of this compound

This compound is a bicyclic monoterpene synthesized in many plants from the universal C5 precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The key steps in the formation of this compound from geranyl pyrophosphate (GPP) are outlined below. The conversion of geranyl pyrophosphate to (+)-bornyl pyrophosphate and subsequently to this compound is understood to initiate with the isomerization of the substrate to (-)-(3R)-linalyl pyrophosphate, followed by the cyclization of this bound intermediate.[3]

References

- 1. Camphene [webbook.nist.gov]

- 2. Camphene (CAS 79-92-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Biosynthesis of monoterpenes: stereochemistry of the coupled isomerization and cyclization of geranyl pyrophosphate to camphane and isocamphane monoterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling (+)-Camphene: A Technical Guide to its Historical Discovery and Enduring Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Camphene, a bicyclic monoterpene, has traversed a remarkable journey from a 19th-century lamp fuel to a molecule of significant interest in modern pharmacology and chemical synthesis. This in-depth technical guide provides a comprehensive historical context of its discovery and use, detailing the early experimental protocols that first brought it to light. Quantitative data is presented in structured tables for comparative analysis, and key historical workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of this versatile natural compound.

Historical Context: From Turpentine's "Camphine" to a Defined Terpene

The story of this compound is intrinsically linked to the 19th-century exploration of essential oils, particularly turpentine. Before its formal identification, a purified form of turpentine known as "camphine" was widely used as a lamp fuel, prized for its bright flame.[1][2] This early application, however, was purely functional, with little understanding of the complex mixture of organic molecules within.

The systematic investigation of terpenes, including the components of turpentine, is largely credited to the pioneering work of German chemist Otto Wallach in the late 19th and early 20th centuries.[3][4][5] While Wallach may not have been the first to isolate camphene, his extensive research on the reactions and rearrangements of terpenes laid the crucial groundwork for its structural elucidation and the understanding of its relationship with other compounds like pinene and camphor.[3][4]

Early industrial interest in camphene grew from its role as a key intermediate in the synthesis of camphor, a compound with high demand for various applications, including the production of celluloid and as a medicinal agent.[3][6] A significant milestone was the development of a process to synthesize camphene from α-pinene, a major constituent of turpentine.[7] This industrial synthesis, often involving the treatment of α-pinene with a solid acid catalyst, made camphene more readily available for commercial use.[7]

Historically, the d(+) enantiomer of camphene is found in the essential oil of the ginger plant, while the l(-) form is present in camphoraceous plants.[8] Its natural occurrence extends to a variety of other essential oils, including cypress oil, citronella oil, neroli, and ginger oil, though typically as a minor component.[7]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of camphene as understood from historical and modern sources.

Table 1: Physical Properties of Camphene

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ | [7] |

| Molar Mass | 136.24 g/mol | [7] |

| Appearance | Colorless to white crystalline solid | [9] |

| Odor | Pungent, camphor-like | [7][9] |

| Melting Point | 51-52 °C | [7] |

| Boiling Point | 159-160 °C | [7] |

| Solubility | Insoluble in water; soluble in ether, alcohol, and other organic solvents | [7] |

Table 2: Historical Timeline of Camphene Discovery and Use

| Year/Era | Milestone | Key Figures/Entities | Significance |

| Mid-19th Century | Use of "Camphine" (purified turpentine) as a lamp fuel. | General Public | First large-scale use of a camphene-containing mixture. |

| Late 19th Century | Systematic study of terpenes, including those in turpentine. | Otto Wallach | Laid the foundation for understanding terpene chemistry and structure. |

| Early 20th Century | Industrial synthesis of camphene from α-pinene developed. | Industrial Chemists | Enabled large-scale production for camphor synthesis and other uses. |

| Early 20th Century | Use as an intermediate in the synthesis of camphor. | Chemical Industry | A primary driver for the commercial production of camphene. |

| 20th Century | Application in fragrances and as a food additive. | Fragrance and Food Industries | Utilization of its characteristic aroma. |

| 21st Century | Renewed interest in its potential therapeutic properties. | Researchers, Pharmaceutical Industry | Exploration of its anti-inflammatory, antimicrobial, and other bioactivities. |

Experimental Protocols: A Glimpse into 19th-Century Chemistry

The isolation and characterization of camphene in the 19th and early 20th centuries relied on a set of fundamental laboratory techniques. The following are detailed hypothetical protocols based on the methods described in the historical scientific literature of the time.

Protocol for the Fractional Distillation of Turpentine with Steam (circa 1908)

This method was crucial for separating the various terpene components of turpentine based on their different boiling points.

Objective: To separate the hydrocarbon constituents of raw turpentine oil.

Apparatus:

-

A steam generator (e.g., a boiler).

-

A distillation flask.

-

A dephlegmator (fractionating column) of suitable length.

-

A condenser.

-

A series of receiving flasks.

-

Thermometers.

Procedure:

-

The raw turpentine oil was placed in the distillation flask.

-

Steam from the boiler was passed through the turpentine oil.

-

The mixture of steam and vaporized terpenes was directed into the dephlegmator.

-

The temperature at the top of the dephlegmator was carefully monitored.

-

Fractions were collected in separate receiving flasks based on the boiling point ranges. The fraction containing camphene would distill over at approximately 159-160 °C.

-

The collected fractions were then subjected to further purification and analysis.

Protocol for the Crystallization of Camphene from an Enriched Fraction

Once a fraction rich in camphene was obtained, crystallization was employed to isolate the pure solid compound.

Objective: To obtain pure, solid camphene from a concentrated terpene fraction.

Apparatus:

-

A beaker or flask.

-

A suitable solvent (e.g., ethanol).

-

A cooling bath (e.g., an ice-salt mixture).

-

A filtration apparatus (e.g., a Büchner funnel with filter paper).

Procedure:

-

The camphene-rich fraction was dissolved in a minimal amount of a suitable solvent, such as ethanol, with gentle warming if necessary.

-

The solution was then slowly cooled in a cooling bath to induce crystallization.

-

The mixture was allowed to stand at a low temperature to maximize the yield of crystals.

-

The solid camphene crystals were then separated from the mother liquor by filtration.

-

The crystals were washed with a small amount of cold solvent to remove any remaining impurities.

-

The purified camphene crystals were then dried.

Protocol for the Preparation of Camphene from Pinene Hydrochloride (Historical Synthetic Route)